

Physical and chemical properties of 4-(Benzylxy)pyridine N-oxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Benzylxy)pyridine N-oxide

Cat. No.: B151891

[Get Quote](#)

An In-depth Technical Guide to 4-(Benzylxy)pyridine N-oxide

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **4-(Benzylxy)pyridine N-oxide**, a key intermediate in synthetic organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its synthesis, reactivity, and applications.

Molecular Identity and Structural Characteristics

4-(Benzylxy)pyridine N-oxide is a heterocyclic compound featuring a pyridine N-oxide core with a benzylxy substituent at the 4-position. This structure imparts a unique combination of reactivity and utility in organic synthesis.

- IUPAC Name: 1-oxido-4-(phenylmethoxy)pyridin-1-ium[1]
- Synonyms: 4-(Benzylxy)pyridine 1-oxide, 4-Benzylxy pyridine n-oxide[2]
- CAS Number: 2683-66-1[1][2][3][4][5]
- Molecular Formula: C₁₂H₁₁NO₂[1][2][5]
- Molecular Weight: 201.22 g/mol [1][2][4][5]

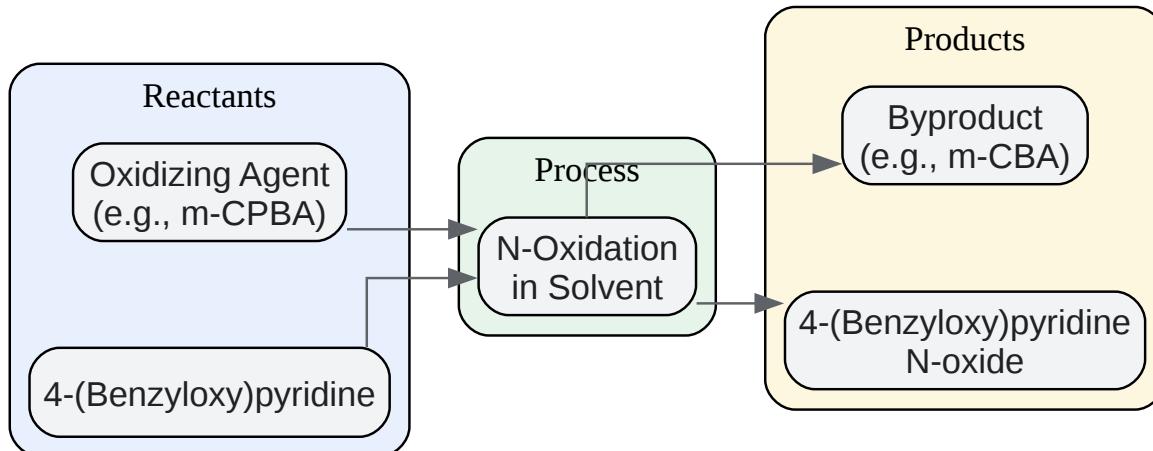
Structural Identifiers:

- InChI: 1S/C12H11NO2/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10H2[2][4]
- InChIKey: SUSQPKJQYWTFPU-UHFFFAOYSA-N[2][4]
- SMILES: [O-][n+]1ccc(OCc2cccc2)cc1[4]

Physicochemical Properties

The physical properties of **4-(BenzylOxy)pyridine N-oxide** are summarized below. These characteristics are crucial for its handling, purification, and use in various reaction conditions.

Property	Value	Source(s)
Appearance	Solid	[2]
Melting Point	178-179 °C (decomposes)	[3][4][6][7]
Boiling Point	415.3±20.0 °C (Predicted)	[3]
Density	1.09±0.1 g/cm³ (Predicted)	[3]
pKa	2.25±0.10 (Predicted)	[3]
Solubility	>30.2 µg/mL in aqueous solution at pH 7.4	[1]


Synthesis and Reaction Chemistry

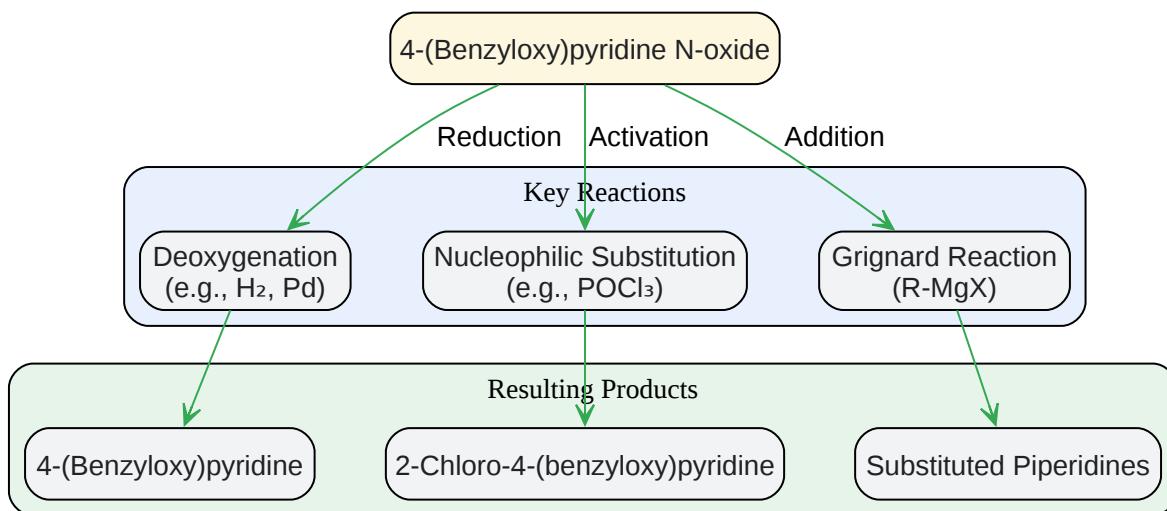
The N-oxide moiety in pyridine derivatives is a powerful tool for modifying the ring's electronic properties, making it susceptible to a range of chemical transformations that are otherwise difficult to achieve.

Synthesis Workflow

The most common method for synthesizing pyridine N-oxides is the direct oxidation of the parent pyridine. For **4-(BenzylOxy)pyridine N-oxide**, this involves the oxidation of 4-(benzylOxy)pyridine, typically using a peracid like meta-chloroperoxybenzoic acid (m-CPBA) or

peracetic acid.[8] The N-O bond is highly polar and introduces a dipole moment that significantly influences the molecule's reactivity.[9]

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **4-(Benzyl)pyridine N-oxide**.

Key Chemical Reactions

The presence of the N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic attack.[10] This functionality makes **4-(Benzyl)pyridine N-oxide** a versatile intermediate.

- **Deoxygenation:** The N-oxide can be readily reduced back to the parent pyridine. For instance, hydrogenation over a palladium catalyst removes the oxygen atom to yield 4-(benzyl)pyridine. This reaction is often the final step after the N-oxide has been used to direct other substitutions on the ring.
- **Nucleophilic Substitution:** The N-oxide group facilitates nucleophilic substitution reactions. For example, treatment with reagents like phosphorus oxychloride (POCl_3) can introduce a chlorine atom at the 2-position.[10]
- **Reactions with Grignard Reagents:** It participates in stereoselective syntheses of substituted pyridines and piperidines through reactions with various Grignard reagents.

- Role as a Protected Intermediate: The benzyloxy group serves as a protecting group for the 4-hydroxy functionality. This allows for selective reactions on the pyridine N-oxide ring, after which the benzyl group can be removed to unmask the hydroxyl group.[7][11]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **4-(Benzyl)pyridine N-oxide**.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of **4-(Benzyl)pyridine N-oxide**. While specific spectra are proprietary to individual suppliers, the expected characteristics can be inferred.

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Protons on the pyridine ring will appear as distinct doublets in the aromatic region, shifted compared to the parent pyridine due to the electronic effect of the N-oxide. The benzylic protons (-CH₂-) will show a characteristic singlet, and the phenyl protons will appear in the aromatic region.

- ^{13}C NMR: The carbon atoms of the pyridine ring will show shifts indicative of the N-oxide's influence. The benzylic carbon and the carbons of the phenyl group will also be observable.
- Infrared (IR) Spectroscopy: A strong absorption band corresponding to the N-O stretching vibration is a key feature, typically appearing in the $1200\text{-}1300\text{ cm}^{-1}$ region.[8]
- Mass Spectrometry (MS): The molecular ion peak corresponding to its molecular weight (201.22 g/mol) would be expected.

Nuclear quadrupole resonance (NQR) and NMR studies on a series of 4-substituted pyridine 1-oxides have provided quantitative insights into the electronic environment of the N-O moiety, showing that the N-O π -bond order is sensitive to the nature of the substituent at the 4-position. [12]

Applications in Drug Development and Research

4-(Benzyl)pyridine N-oxide is a valuable building block in medicinal chemistry, primarily due to the unique properties of the N-oxide group.[9]

- Synthetic Intermediate: It serves as a crucial intermediate in the synthesis of more complex molecules, including those with potential cytostatic activity.[3][13] For example, it is used to synthesize 4-Hydroxy-1-methyl-2-pyridone.[3][13]
- Scaffold for SAR Studies: The benzyloxy group can be deprotected to reveal a hydroxyl group, providing a strategic point for further functionalization. This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.[11]
- Improving Physicochemical Properties: The N-oxide functionality is highly polar and can form strong hydrogen bonds. In drug design, converting a pyridine moiety to its N-oxide can increase water solubility and modulate membrane permeability, which are critical pharmacokinetic properties.[9]
- Coformer in Drug Cocrystals: Pyridine N-oxides have been successfully used as coformers to create cocrystals of active pharmaceutical ingredients (APIs), which can improve properties like solubility and stability.[14]

Safety and Handling

Proper handling of **4-(BenzylOxy)pyridine N-oxide** is essential in a laboratory setting.

- Hazard Classification: It is classified as an irritant.
 - Skin Irritation: Causes skin irritation (H315).[1]
 - Eye Irritation: Causes serious eye irritation (H319).[1]
 - Respiratory Irritation: May cause respiratory irritation (H335).[1]
- Precautionary Measures:
 - Engineering Controls: Handle in a well-ventilated area, such as a fume hood.[15]
 - Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a dust mask (e.g., N95) or approved respirator.[15]
 - Handling: Avoid breathing dust and prevent contact with skin and eyes.[15]
- Storage:
 - Store in a cool, dry place in a tightly sealed container. It is classified under storage class 11 (Combustible Solids).

References

- **4-(BenzylOxy)pyridine N-oxide** | C12H11NO2 | CID 295871. PubChem.
- **4-(BenzylOxy)pyridine N-oxide** 97% | 2683-66-1. MilliporeSigma.
- **4-(benzyloxy)pyridine N-oxide**. Stenutz.
- **4-(BenzylOxy)pyridine N-oxide**. MySkinRecipes.
- Cheng, C. P., & Oldfield, E. (1979). Nitrogen and Oxygen Nuclear Quadrupole and Nuclear Magnetic Resonance Spectroscopic Study of N-O Bonding in Pyridine N-Oxides. *Journal of the American Chemical Society*.
- Pyridine-N-oxide. *Organic Syntheses*.
- **4-(benzyloxy)pyridine n-oxide** (C12H11NO2). PubChemLite.
- Pyridine-N-oxide. *Wikipedia*.
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. *ARKIVOC*.

- Pyridine N-Oxide | C5H5NO | CID 12753. PubChem.
- Hilgraf, R., & Sob, A. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. *Journal of Medicinal Chemistry*.
- Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(Benzyl)pyridine N-oxide | C12H11NO2 | CID 295871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Benzyl)pyridine N-oxide | CymitQuimica [cymitquimica.com]
- 3. 4-(Benzyl)pyridine N-oxide CAS#: 2683-66-1 [m.chemicalbook.com]
- 4. 4-(Benzyl)pyridine N-oxide 97 2683-66-1 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 4-(benzyl)pyridine N-oxide [stenutz.eu]
- 7. 4-(Benzyl)pyridine N-oxide [myskinrecipes.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 13. bocsci.com [bocsci.com]
- 14. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-(Benzyl)pyridine N-oxide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b151891#physical-and-chemical-properties-of-4-benzyloxy-pyridine-n-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com